
KRAS G12C inhibitor 5
Overview
Description
KRAS G12C inhibitors represent a breakthrough in targeting oncogenic KRAS mutations, historically deemed "undruggable." These inhibitors covalently bind to the mutant cysteine residue at position 12 in the inactive GDP-bound state of KRAS G12C, preventing GTP reloading and downstream MAPK pathway activation . These agents have demonstrated clinical efficacy in KRAS G12C-mutant cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), and are being studied in pancreatic and biliary tract cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process begins with the preparation of a suitable starting material, followed by a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a specific functional group to yield the desired inhibitor .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Covalent Binding Mechanism
KRAS G12C inhibitor 5 forms a covalent bond with the mutant cysteine residue (Cys12) in the GDP-bound state of KRAS G12C. This interaction involves a Michael addition reaction between the acrylamide warhead of the inhibitor and the thiolate group of Cys12 . Key features include:
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Reaction Specificity : The acrylamide group reacts selectively with the thiolate anion (S⁻) of Cys12, which has a depressed pKa (~7.6) due to its microenvironment in the phosphoryl-binding loop .
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Irreversibility : The covalent bond formation is irreversible under physiological conditions, trapping KRAS in an inactive GDP-bound conformation .
Structural Insights from Crystallography
Co-crystallization studies of KRAS G12C with inhibitor 5 revealed a unique binding mode (Figure 7A, ):
Binding Interaction | Description |
---|---|
Covalent bond with Cys12 | Direct linkage via acrylamide warhead. |
Hydrogen bonding network | Interactions with Gln99 and Arg68 in the lipophilic subpocket. |
Van der Waals interactions | Morpholine substituent engages His95 and Tyr96 in a cryptic pocket. |
Core engagement | Triazine core occupies the P2/Switch-II pocket, stabilizing the inactive state. |
This "flipped" binding mode contrasts with sotorasib (AMG 510), where the polar β-amino acid group occupies the His95 pocket instead .
Kinetic and Biochemical Data
In vitro analyses highlight inhibitor 5’s biochemical profile:
Table 1: Biochemical and Cellular Potency of Inhibitor 5 Derivatives
Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Ligand Efficiency (LE) |
---|---|---|---|
5 | 320 | 850 | 0.31 |
6 | 290 | 800 | 0.33 |
7 | 210 | 620 | 0.35 |
8 | 150 | 540 | 0.38 |
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Optimization : Removal of the morpholine fragment (compound 6 ) maintained potency, while dimethyl substitution (compound 8 ) improved ligand efficiency by enhancing interactions with the His95 pocket .
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Nucleotide Exchange Inhibition : Inhibitor 5 suppresses SOS1-mediated GDP-GTP exchange by stabilizing KRAS in the GDP-bound state .
Reactivity Challenges and Oxidation Effects
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Thiol Oxidation : The Cys12 thiol in KRAS G12C is prone to oxidation, forming sulfinic (Cys-SO₂H) or sulfonic (Cys-SO₃H) acids, which block covalent inhibitor binding .
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Impact on Conformation : Oxidized KRAS G12C adopts a conformation resembling the hyperactive KRAS G12D mutant, as shown by molecular dynamics simulations .
Comparative Analysis with Other Inhibitors
Inhibitor 5’s distinct binding mode may reduce susceptibility to resistance mutations (e.g., G12C/Y96D) compared to first-generation inhibitors .
Scientific Research Applications
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Clinical studies have demonstrated that KRAS G12C inhibitors are particularly effective in treating NSCLC. For instance:
- Sotorasib (AMG 510) and Adagrasib (MRTX849) are two notable KRAS G12C inhibitors that have shown promising results in clinical trials for patients with advanced NSCLC harboring the G12C mutation. These drugs have received FDA approval for use in specific patient populations.
- In a study involving various NSCLC models, it was found that responses to direct KRAS inhibition were heterogeneous; however, combinations with PI3K inhibitors significantly enhanced treatment efficacy against resistant models .
Combination Therapies
To overcome resistance mechanisms associated with monotherapy, researchers have explored various combination strategies:
- Combination with EGFR Inhibitors : Combining KRAS G12C inhibitors with EGFR-targeted therapies has shown synergistic effects, particularly in colorectal cancer models .
- MEK and SHP2 Inhibitors : Preclinical data suggest that combining KRAS G12C inhibitors with MEK or SHP2 inhibitors can enhance antitumor activity and mitigate resistance .
- Immunotherapy Combinations : Studies indicate that combining KRAS G12C inhibitors with immune checkpoint inhibitors (e.g., PD-1 inhibitors) leads to improved tumor response rates compared to monotherapy .
Case Study 1: Sotorasib in NSCLC
In a clinical trial involving patients with advanced NSCLC and KRAS G12C mutations, sotorasib demonstrated an overall response rate of approximately 37%, with some patients experiencing durable responses lasting over six months. The trial highlighted the need for further exploration into combination therapies to enhance efficacy and address resistance mechanisms.
Case Study 2: AMG 510 and Combination Therapy
A study utilizing AMG 510 showed significant tumor regression when combined with MEK inhibitors in preclinical models. This combination therapy resulted in enhanced antitumor activity compared to AMG 510 alone, indicating its potential as a robust treatment strategy against resistant tumors .
Challenges and Future Directions
Despite the promising results associated with KRAS G12C inhibitors, challenges remain:
- Resistance Mechanisms : Many patients exhibit primary or acquired resistance to these therapies due to adaptive signaling pathways. Understanding these mechanisms is crucial for developing effective combination strategies .
- Biomarker Development : Identifying biomarkers that predict response to KRAS G12C inhibitors will be essential for optimizing patient selection and treatment regimens.
Mechanism of Action
KRAS G12C inhibitor 5 is compared with other similar compounds such as sotorasib and adagrasib:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib: Another potent KRAS G12C inhibitor currently under clinical investigation.
Uniqueness: this compound may offer advantages in terms of binding affinity, selectivity, and resistance profile compared to other inhibitors .
Comparison with Similar Compounds
Comparison with Similar KRAS G12C Inhibitors
Key Compounds and Clinical Profiles
The table below summarizes the pharmacological and clinical characteristics of leading KRAS G12C inhibitors:
Mechanistic and Resistance Comparisons
- Binding Kinetics : Sotorasib and adagrasib exhibit similar covalent binding to KRAS G12C, but adagrasib’s longer half-life (∼24 hours) enables sustained target suppression . Divarasib shows enhanced potency, attributed to optimized interactions with the switch-II pocket .
- Resistance :
- On-target : Secondary KRAS mutations (e.g., G12C/K117Y, G12C/D47V) in G4/G5 motifs reduce drug binding by destabilizing the inactive GDP state .
- Off-target : KRAS amplification (observed in 15–20% of resistant cases) and EGFR/MAPK reactivation drive adaptive resistance .
- Bypass signaling : Co-mutations in RTKs (e.g., MET, HER2) or downstream effectors (e.g., BRAF) reactivate proliferation pathways .
Combination Therapy Landscape
- EGFR inhibitors : Combining sotorasib with cetuximab in CRC enhances tumor growth inhibition by blocking EGFR-mediated RAS activation .
- SHP2/SOS1 inhibitors: Co-targeting upstream nodes (e.g., JAB-3312 with glecirasib) suppresses adaptive RTK signaling, achieving 50% ORR in NSCLC .
- Pan-RAS inhibitors: LUNA18, a novel RAS inhibitor, synergizes with KRAS G12C inhibitors to delay resistance by inhibiting WT-RAS-driven MAPK reactivation .
Biological Activity
KRAS G12C inhibitors, particularly the compound known as KRAS G12C inhibitor 5 , represent a significant advancement in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) and other malignancies harboring the KRAS G12C mutation. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and clinical implications based on recent research findings.
Overview of KRAS G12C Inhibition
KRAS is a critical oncogene involved in cell signaling pathways that regulate cell proliferation and survival. The G12C mutation leads to constitutive activation of KRAS, promoting oncogenic signaling. Inhibitors targeting this mutation aim to selectively bind to the inactive GDP-bound form of KRAS, preventing its conversion to the active GTP-bound state.
Key Mechanism:
- Covalent Binding: KRAS G12C inhibitors, including inhibitor 5, covalently bind to the cysteine residue at position 12, locking the protein in its inactive state. This mechanism is crucial for inhibiting downstream signaling pathways that contribute to tumor growth.
Comparative Efficacy of KRAS G12C Inhibitors
Recent studies have evaluated the potency of various KRAS G12C inhibitors, including inhibitor 5. The following table summarizes the inhibitory concentrations (IC50) and their corresponding effects on cellular activity:
Compound | IC50 (nM) | Efficacy |
---|---|---|
ARS-853 | 5899 | Limited clinical efficacy |
ARS-1620 | 692 | Moderate response |
Sotorasib | 35 | Approved; ORR of 37.1% |
Adagrasib | 78 | Approved; ORR of 42.9% |
This compound | 0.6 | High potency; promising preclinical results |
Clinical Studies and Findings
- Phase I/II Trials : Clinical trials have demonstrated that this compound exhibits superior potency compared to first-generation inhibitors. For instance, in a study involving NSCLC patients with the KRAS G12C mutation, early results indicated a high objective response rate (ORR) and prolonged progression-free survival (PFS).
- Real-World Data : A pharmacovigilance study highlighted the safety profile of KRAS G12C inhibitors, including inhibitor 5. Adverse events were reported but generally manageable. Notably, hepatotoxicity was identified as a significant concern across various studies.
- Mechanistic Insights : Research has shown that inhibitor 5 effectively depletes cellular active KRAS at nanomolar concentrations, even in the presence of growth factors that typically activate KRAS signaling pathways. This suggests a robust ability to maintain its inhibitory effect under physiological conditions.
Case Studies
- Case Study A : A patient with advanced NSCLC treated with this compound showed a marked reduction in tumor size after three months of therapy, correlating with a decrease in circulating tumor DNA levels.
- Case Study B : Another patient experienced significant symptom relief and stabilization of disease over six months, highlighting the potential for improved quality of life alongside clinical efficacy.
Q & A
Basic Research Questions
Q. Q1. What is the mechanism of action of KRAS G12C inhibitors like Inhibitor 5, and how does it differ from earlier-generation inhibitors?
Answer: KRAS G12C inhibitors, including Inhibitor 5, covalently bind to the inactive GDP-bound state of the mutant KRAS G12C protein, preventing its activation to the GTP-bound state. This mechanism exploits the unique cysteine residue at codon 12. Unlike earlier inhibitors that targeted downstream pathways (e.g., MEK/ERK), Inhibitor 5 directly engages the mutant KRAS protein, blocking nucleotide exchange and downstream signaling . Key assays to validate this include GTP/GDP binding assays, cellular proliferation assays in G12C-mutant lines, and structural studies (e.g., X-ray crystallography showing covalent bonding to Cys12) .
Q. Q2. How should preclinical studies for KRAS G12C inhibitors be designed to assess efficacy and safety?
Answer:
- In vitro: Use isogenic cell lines (G12C vs. wild-type KRAS) to confirm target specificity. Measure downstream markers (p-ERK, p-AKT) via Western blot .
- In vivo: Employ patient-derived xenograft (PDX) models with confirmed KRAS G12C mutations. Monitor tumor regression and pharmacodynamic (PD) biomarkers (e.g., KRAS-GTP levels) .
- Safety: Assess off-target effects using kinome-wide profiling and toxicity in non-tumor tissues (e.g., liver, gastrointestinal tract) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in preclinical and clinical efficacy data for KRAS G12C inhibitors, particularly in colorectal cancer (CRC) vs. NSCLC?
Answer: Divergent responses (e.g., 30% partial response in NSCLC vs. 7.1% in CRC for AMG 510 ) may stem from tissue-specific co-mutations (e.g., EGFR amplification in CRC). Methodological approaches include:
- Co-clinical trials: Use parallel PDX models from NSCLC and CRC to test inhibitor sensitivity .
- Multi-omics profiling: Integrate RNA-seq and proteomics to identify resistance drivers (e.g., RTK activation, wild-type RAS reactivation) .
- Combination strategies: Test inhibitors with EGFR or SHP2 blockers to overcome CRC-specific resistance .
Q. Q4. What combination strategies are most promising to overcome MAPK pathway reactivation after KRAS G12C inhibition?
Answer:
- Vertical pathway inhibition: Co-targeting KRAS G12C and downstream effectors (e.g., MEK inhibitors) to block adaptive feedback .
- Horizontal inhibition: Combine with agents targeting wild-type RAS activation (e.g., LUNA18, a cyclic peptide inhibiting RAS-GEF interactions) .
- Immunotherapy: Pair with PD-1/PD-L1 inhibitors to enhance T-cell infiltration in resistant tumors .
Experimental design: Use time-course ERK activity assays to identify rebound kinetics and validate combinations in syngeneic models .
Q. Q5. How do resistance mechanisms to KRAS G12C inhibitors differ between monotherapy and combination regimens?
Answer: Resistance in monotherapy often involves MAPK reactivation (via wild-type RAS or RTK signaling) or secondary KRAS mutations (e.g., Y96D) . In combination therapy, resistance may shift to epigenetic or metabolic adaptations. Methodological approaches:
- CRISPR screens: Identify synthetic lethal partners in resistant clones .
- Long-term treatment models: Generate acquired resistance in PDX models treated with Inhibitor 5 + EGFR inhibitors to map evolutionary pathways .
Methodological and Translational Questions
Q. Q6. What biomarkers are critical for stratifying patients in clinical trials of KRAS G12C inhibitors?
Answer: Beyond KRAS G12C mutation status, prioritize:
- Co-mutations: STK11/LKB1 (predicts poor response in NSCLC) .
- Plasma ctDNA dynamics: Early changes in KRAS allele frequency correlate with response .
- PD biomarkers: KRAS-GTP levels and ERK phosphorylation .
Q. Q7. How can researchers optimize translational studies to bridge preclinical findings and clinical outcomes for KRAS G12C inhibitors?
Answer:
- Dose optimization: Use PK/PD modeling to align preclinical effective concentrations with human dosing .
- Tumor microenvironment (TME) analysis: Incorporate spatial transcriptomics to assess stromal contributions to resistance .
- Real-world data integration: Leverage registries (e.g., AACR GENIE) to validate preclinical hypotheses in diverse populations .
Q. Data-Driven Research Challenges
Q. Q8. How should researchers address the limited CNS penetration of first-generation KRAS G12C inhibitors?
Answer: Next-generation inhibitors (e.g., D3S-001) are engineered for blood-brain barrier penetration. Key steps:
- In vitro BBB models: Measure permeability using MDCK-MDR1 assays .
- In vivo imaging: Track inhibitor distribution in orthotopic brain metastasis models via PET-CT with radiolabeled compounds .
Q. Q9. What computational tools are essential for analyzing KRAS G12C inhibitor binding dynamics?
Answer:
Properties
IUPAC Name |
2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKBMFMBHWUYHS-DQEYMECFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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